molecular formula C5H4BrN5 B580417 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine CAS No. 1235374-44-3

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

カタログ番号: B580417
CAS番号: 1235374-44-3
分子量: 214.026
InChIキー: TUTGYFIEADAVJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine: is a heterocyclic compound with the molecular formula C5H4BrN5. It is characterized by the presence of an imidazo[2,1-F][1,2,4]triazine core structure, which is substituted with an amino group at the 4-position and a bromine atom at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine typically involves a multi-step process. One common method starts with the reaction of a suitable precursor, such as 7-bromoimidazo[2,1-F][1,2,4]triazine-4-one, with an amine source under basic conditions. The reaction is often carried out in the presence of a base like potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atom by the amino group .

Industrial Production Methods: For large-scale production, the process involves optimizing reaction conditions to achieve high yields and purity. The industrial synthesis may include steps such as:

    Reaction with a bromination reagent: to introduce the bromine atom at the desired position.

    Ring-closing reactions: using formamidine acetate to form the imidazo[2,1-F][1,2,4]triazine core.

    Purification steps: to isolate the final product with high purity.

化学反応の分析

Types of Reactions: 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted imidazo[2,1-F][1,2,4]triazines .

作用機序

The mechanism of action of 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, as a precursor to adenosine deaminase inhibitors, it can modulate the activity of adenosine deaminase, an enzyme involved in purine metabolism. This modulation can affect cellular processes such as lymphocyte proliferation and function .

類似化合物との比較

  • 7-Bromoimidazo[2,1-F][1,2,4]triazin-4-one
  • 4-Amino-7-chloroimidazo[2,1-F][1,2,4]triazine
  • 4-Amino-7-iodoimidazo[2,1-F][1,2,4]triazine

Uniqueness: 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both an amino group and a bromine atom, which allows for diverse chemical modifications. This dual functionality makes it a versatile intermediate in the synthesis of various pharmacologically active compounds .

生物活性

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of triazine derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C5_5H4_4BrN5_5
  • Molecular Weight : 214.02 g/mol
  • CAS Number : 58039192

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it acts as an inhibitor of nuclear receptor-binding SET domain proteins (NSDs), which are implicated in cancer progression and other diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections .

Biological Activity Data

Activity TypeObserved EffectReference
NSD InhibitionInhibits NSD proteins
AntimicrobialEffective against specific bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: NSD Inhibition

A recent study demonstrated that this compound effectively inhibits NSD2 activity in vitro. The study utilized biochemical assays to measure the inhibition rate and found a significant reduction in histone methylation levels associated with NSD2 activity. This suggests potential applications in cancer therapeutics where NSD2 is overexpressed .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of various triazine derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating its potential as a lead compound for developing new antibiotics .

Research Findings

Recent research has highlighted the compound's potential as a therapeutic agent:

  • Cytotoxicity Studies : In vitro cytotoxicity assays on various cancer cell lines revealed that this compound induces significant cell death at micromolar concentrations. Flow cytometry analysis confirmed that the mechanism involves apoptosis rather than necrosis .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate stability under physiological conditions. Further studies are needed to fully elucidate its metabolic profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential bromination and cyclization steps. For example, pyrrolo[2,1-f][1,2,4]triazin-4-amine is first synthesized via cyclization of substituted pyrimidine precursors under acidic conditions (e.g., using HBr/AcOH) . Bromination is then achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Key intermediates are characterized via 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS). For instance, the pyrrolo-triazine intermediate in was confirmed by 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (N-H stretch at ~3400 cm1^{-1}) .

Step Reagents/Conditions Key Intermediates
CyclizationHBr/AcOH, 80°C, 6hPyrrolo-triazinamine
BrominationNBS, DMF, 0–25°C, 2h7-Bromo derivative

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1^1H NMR : Aromatic protons in the imidazo-triazine core appear as doublets or triplets between δ 7.5–8.5 ppm. The amine proton (NH2_2) is typically observed as a broad singlet at δ 5.5–6.5 ppm .
  • 13^{13}C NMR : The brominated carbon (C7) shows a distinct downfield shift (~105–110 ppm) due to the electronegative bromine atom .
  • IR Spectroscopy : N-H stretches (3350–3450 cm1^{-1}) and C-Br vibrations (~550 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : HRMS with ESI+ mode provides exact mass confirmation (e.g., [M+H]+^+ at m/z 254.98 for C6_6H5_5BrN5_5) .

Q. What are common intermediates in the synthesis of imidazo-triazine derivatives?

Methodological Answer:

  • 4-Amino-1,2,4-triazin-5(4H)-one : Used as a precursor for cyclization reactions with halogenated reagents ( ).
  • Pyrrolo[2,1-f][1,2,4]triazin-4-amine : A non-brominated intermediate generated via acid-catalyzed cyclization ( ).
  • 7-Bromo derivatives : Synthesized via electrophilic substitution using NBS or Br2_2 in controlled conditions to avoid over-bromination .

Advanced Research Questions

Q. How can continuous-flow chemistry optimize the synthesis of this compound?

Methodological Answer: Batch synthesis ( ) often suffers from low yields (~50%) due to poor heat/mass transfer. Transitioning to continuous-flow systems improves reproducibility and scalability:

  • Reactor Design : Use microfluidic tubular reactors with precise temperature control (±1°C).
  • Parameters : Optimize residence time (2–5 min), reagent stoichiometry (1:1.05 substrate:NBS), and solvent (acetonitrile for faster mixing).
  • Yield Improvement : achieved 85% yield in flow vs. 60% in batch by reducing side reactions . Computational modeling (e.g., DFT for transition states) can further guide optimization .

Q. What computational strategies are effective for predicting regioselectivity in bromination reactions of imidazo-triazines?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For imidazo-triazines, C7 is more reactive than C5 due to lower electron density (confirmed by Mulliken charges) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize bromine electrophiles, enhancing C7 selectivity .
  • Machine Learning (ML) : Train models on historical bromination data (e.g., reaction time, solvent, yield) to predict optimal conditions for new derivatives .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Assay Standardization : Replicate studies using uniform protocols (e.g., fixed cell lines, IC50_{50} measurement via MTT assay).
  • Orthogonal Validation : Confirm antiviral/anticancer activity with dual assays (e.g., plaque reduction and Western blot for protein targets) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Br with Cl or CF3_3) to isolate contributions of bromine to bioactivity .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer:

  • pH Stability Studies : Use buffered solutions (pH 3–9) and monitor degradation via HPLC. The compound is stable at pH 5–7 but hydrolyzes rapidly in strong acids (pH < 3) due to imidazole ring protonation .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the amine to prevent deamination. Deprotection post-reaction restores functionality .
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N2_2/Ar) to avoid moisture-induced degradation .

Q. How can regioselectivity challenges in derivatizing the imidazo-triazine core be addressed?

Methodological Answer:

  • Directed Metalation : Use lithiation (e.g., LDA at −78°C) to deprotonate specific positions (C3 or C7) before electrophilic quenching .
  • Cross-Coupling Catalysis : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 enable selective C7 functionalization while preserving the amine group .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by rapidly heating intermediates to 150°C, reducing side-product formation .

特性

IUPAC Name

7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTGYFIEADAVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)C(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。